2-(3-Oxocyclobutyl)acetic acid

Catalog No.
S874288
CAS No.
1610028-25-5
M.F
C6H8O3
M. Wt
128.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-Oxocyclobutyl)acetic acid

CAS Number

1610028-25-5

Product Name

2-(3-Oxocyclobutyl)acetic acid

IUPAC Name

2-(3-oxocyclobutyl)acetic acid

Molecular Formula

C6H8O3

Molecular Weight

128.13 g/mol

InChI

InChI=1S/C6H8O3/c7-5-1-4(2-5)3-6(8)9/h4H,1-3H2,(H,8,9)

InChI Key

KFBADNJELGIOTE-UHFFFAOYSA-N

SMILES

C1C(CC1=O)CC(=O)O

Canonical SMILES

C1C(CC1=O)CC(=O)O

    Food Safety Enhancement

      Scientific Field: Food Science and Microbiology.

      Summary: 2-(3-Oxocyclobutyl)acetic acid can be used as an antimicrobial agent to enhance food safety. It helps prevent the growth of harmful microorganisms in food products.

      Methods: Incorporate the compound into food formulations or packaging materials.

      Results: Reduced microbial contamination, leading to safer food products.

    Biotechnology and Fermentation

2-(3-Oxocyclobutyl)acetic acid is an organic compound with the molecular formula C6H8O3C_6H_8O_3. This compound features a cyclobutane ring with a ketone functional group located at the 3-position and an acetic acid moiety at the 2-position. Its structure allows for unique chemical reactivity, particularly due to the presence of both the ketone and carboxylic acid functionalities, which can engage in various

  • Oxidation: The ketone group can be oxidized to form higher-order carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The ketone can be reduced to form alcohols or other reduced derivatives, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The acetic acid moiety can undergo substitution reactions, forming esters, amides, or other derivatives. This process often involves reacting with alcohols, amines, or halides under acidic or basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used, allowing for a versatile range of synthetic applications.

The synthesis of 2-(3-Oxocyclobutyl)acetic acid typically involves several steps:

  • Cyclization: A suitable diene or enone precursor undergoes cyclization under acidic or basic conditions to form the cyclobutane ring.
  • Functional Group Transformation: Subsequent oxidation introduces the ketone functionality, while carboxylation introduces the acetic acid moiety.

Industrial production may utilize optimized synthetic routes for large-scale production, including continuous flow reactors and high-throughput screening methods to enhance yield and purity.

2-(3-Oxocyclobutyl)acetic acid has several applications across various fields:

  • Chemistry: It serves as a building block for synthesizing more complex organic molecules and as a reagent in organic transformations.
  • Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
  • Medicine: It is investigated for possible therapeutic properties and as a precursor in drug development.
  • Industry: Used in synthesizing specialty chemicals and materials, contributing to diverse industrial applications.

Several compounds share structural similarities with 2-(3-Oxocyclobutyl)acetic acid:

  • Cyclobutaneacetic Acid: Lacks the ketone group but has a similar backbone structure.
  • 3-Oxocyclobutanecarboxylic Acid: Contains a carboxylic acid group instead of an acetic acid moiety.

Uniqueness

The uniqueness of 2-(3-Oxocyclobutyl)acetic acid lies in its combination of a ketone group and an acetic acid moiety. This dual functionality allows it to participate in a broader range of

XLogP3

-0.6

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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